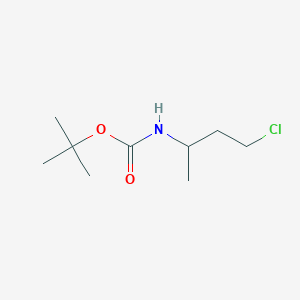

Tert-butyl (4-chlorobutan-2-yl)carbamate

Description

Tert-butyl (4-chlorobutan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a 4-chlorobutan-2-ylamine backbone. Carbamates of this type are widely used in pharmaceutical synthesis as intermediates for amine protection, enabling selective reactions in multi-step organic syntheses .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

tert-butyl N-(4-chlorobutan-2-yl)carbamate |

InChI |

InChI=1S/C9H18ClNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

InChI Key |

DLIYJYQTVMUHFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl (4-chlorobutan-2-yl)carbamate generally involves the protection of an amine group on a chlorobutan-2-yl scaffold using tert-butyl carbamate (Boc) chemistry. The key step is the formation of the carbamate linkage by reacting the amine precursor with a tert-butyl chloroformate or Boc anhydride reagent under basic conditions.

Starting Materials and Reaction Conditions

- Starting amine : 4-chlorobutan-2-amine or its salt form.

- Protecting reagent : tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O).

- Base : Potassium carbonate or cesium carbonate is commonly used to facilitate carbamate formation.

- Solvent : Common solvents include acetonitrile, dichloromethane, or ethyl acetate.

- Temperature : Reactions are typically conducted at room temperature to 100 °C depending on the method.

Representative Synthetic Procedure

A representative method adapted from carbamate synthesis literature involves:

- Dissolving the 4-chlorobutan-2-amine in an appropriate solvent.

- Adding a base such as potassium carbonate to neutralize the amine hydrochloride salt and promote nucleophilicity.

- Slowly adding tert-butyl chloroformate or Boc2O at 0 °C to room temperature.

- Stirring the reaction mixture for several hours (often 12 h) to ensure complete conversion.

- Work-up by extraction, washing, drying, and purification by recrystallization or chromatography.

This procedure typically yields this compound in moderate to good yields (70-85%) depending on reaction conditions and purity of starting materials.

Mechanistic Insights

The carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the Boc reagent, displacing a leaving group (chloride or carbonate). The presence of a base scavenges the released acid (HCl or CO2), driving the reaction forward. The reaction is sensitive to moisture and requires anhydrous conditions for optimal yields.

Analytical Characterization

Characterization of this compound typically involves:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of the tert-butyl group, carbamate carbonyl, and chlorobutan moiety.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Infrared Spectroscopy (IR) : Shows characteristic carbamate carbonyl stretch (~1700 cm^-1).

- Elemental Analysis : Verifies composition consistent with C9H18ClNO2.

Thermal analysis such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess thermal stability, though specific data for this compound is limited.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection with Boc2O | 4-chlorobutan-2-amine, Boc2O, K2CO3, RT, 12h | 70-85 | Standard, widely used method |

| Boc protection with BocCl | 4-chlorobutan-2-amine, tert-butyl chloroformate, K2CO3, 0-25 °C, 12h | 75-80 | Requires careful temperature control |

| Zinc chloride catalysis | Carbamoyl chloride, amine, ZnCl2, toluene, RT | 80-90 | Mild conditions, catalytic approach |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-chlorobutan-2-yl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, the major products can include substituted amines or thiols.

Hydrolysis Products: The major products of hydrolysis are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-chlorobutan-2-yl)carbamate is used as a protecting group for amines. This allows chemists to perform reactions on other parts of the molecule without affecting the amine group .

Biology and Medicine

In biological and medicinal research, this compound is used in the synthesis of various pharmaceuticals. It helps in the selective protection and deprotection of functional groups during the synthesis of complex drug molecules .

Industry

In the industrial sector, tert-butyl N-(4-chlorobutan-2-yl)carbamate is used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group makes it valuable in the large-scale synthesis of these compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chlorobutan-2-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage prevents the amine from participating in unwanted side reactions. The carbamate group can be selectively removed under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between tert-butyl (4-chlorobutan-2-yl)carbamate and its analogs:

Key Observations :

- Chlorine Position : The target compound’s chloro group on the aliphatic chain (butan-2-yl) contrasts with analogs like tert-butyl (4-chlorophenethyl)carbamate, where chlorine is on an aromatic phenethyl group. Aliphatic chlorides are more reactive in nucleophilic substitutions compared to aryl chlorides .

- Functional Groups : The hydroxy analog (tert-butyl (4-hydroxybutan-2-yl)carbamate) is less reactive under basic conditions but serves as a precursor for oxidation or esterification reactions .

- Electronic Effects : The nitro group in tert-butyl (2-chloro-4-nitrophenyl)carbamate enhances electrophilicity, making it useful in coupling reactions .

Stability and Reactivity

- Stability : Tert-butyl carbamates generally exhibit stability in neutral and acidic conditions but hydrolyze under strong acids (e.g., HCl in dioxane) or bases. The 4-chlorobutan-2-yl derivative’s aliphatic chloro group may increase susceptibility to elimination reactions under basic conditions compared to aryl-substituted analogs .

- Reactivity: The aliphatic chloro group in the target compound can participate in SN2 reactions, whereas aryl chlorides (e.g., tert-butyl (4-chlorophenethyl)carbamate) require harsher conditions for displacement .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (4-chlorobutan-2-yl)carbamate?

A typical method involves reacting 4-chlorobutan-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. After stirring for 12–24 hours, the product is extracted, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative solvents like tetrahydrofuran (THF) may alter reaction kinetics but are less common due to competing nucleophilic interactions .

Q. What purification strategies are recommended for isolating this compound?

- Liquid-Liquid Extraction : Use DCM/water partitioning to remove unreacted starting materials.

- Chromatography : Employ flash chromatography (silica gel, 3:1 hexane/ethyl acetate) for high-purity isolation.

- Recrystallization : Use ethyl acetate/hexane mixtures for crystalline forms. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 234.082).

- X-ray Crystallography : Resolves stereochemistry and crystal packing (SHELXL software recommended for refinement) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray diffraction studies using SHELXL refine parameters such as bond angles, torsion angles, and hydrogen-bonding networks. For example, tert-butyl groups often exhibit rotational disorder, which is modeled using split occupancy in SHELX. High-resolution data (<1.0 Å) reduce refinement errors, particularly for chlorinated moieties .

Q. How should researchers address contradictions in solvent-dependent reactivity?

Conflicting reactivity data (e.g., DCM vs. THF) may arise from solvation effects on intermediates. Kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian software) can model transition states. For example, THF stabilizes carbamate intermediates via Lewis acid-base interactions, accelerating nucleophilic substitution at the 4-chloro position .

Q. What structural analogs of this compound have been studied for structure-activity relationships (SAR)?

Q. How does stereochemistry influence its stability and biological interactions?

The 4-chlorobutan-2-yl group’s stereochemistry (R/S configuration) impacts hydrogen bonding with biological targets. Enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy can differentiate activity. For example, the (S)-enantiomer shows 10-fold higher binding affinity to serine hydrolases .

Q. What mechanistic insights can isotope-labeling studies provide?

O-labeled tert-butyl carbamates track hydrolysis pathways (e.g., acid-catalyzed cleavage). C-labeling at the carbonyl group monitors metabolic degradation via LC-MS. Such studies reveal pH-dependent stability, critical for prodrug design .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected splitting patterns?

Dynamic rotational isomerism of the tert-butyl group or restricted rotation around the carbamate bond can cause splitting. Variable-temperature NMR (VT-NMR) between 25°C and −40°C resolves these effects by slowing conformational exchange .

Q. How to reconcile discrepancies in reported melting points?

Variations (e.g., 103–106°C vs. 110°C) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Recrystallization from polar aprotic solvents (e.g., DMF) often yields the thermodynamically stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.